molecular formula C14H20BrNO2 B3027558 tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate CAS No. 1332765-91-9

tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate

Cat. No.: B3027558
CAS No.: 1332765-91-9
M. Wt: 314.22
InChI Key: BJONNZPKPGMVOY-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is a brominated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a propan-2-yl moiety bearing a 2-bromophenyl substituent. This compound is structurally significant in organic synthesis, particularly as a protected amine intermediate in pharmaceutical and agrochemical applications. The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, enabling selective reactivity in multi-step syntheses .

The 2-bromophenyl substituent introduces steric and electronic effects that influence reactivity and molecular packing. For instance, intramolecular hydrogen bonding (e.g., C—H⋯O or N—H⋯N interactions) observed in related carbamates (e.g., C₁₇H₂₀N₂O₂) may stabilize the molecular conformation, impacting crystallinity and solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJONNZPKPGMVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140595
Record name Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-91-9
Record name Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-bromophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable bromophenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with 2-bromophenylpropan-2-yl under palladium catalysis in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as cesium carbonate, used to deprotonate the carbamate group.

    Solvents: Such as 1,4-dioxane, used to dissolve reactants and facilitate the reaction.

Major Products Formed:

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Oxidized or Reduced Products: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate has shown potential as a precursor in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as an intermediate in developing drugs targeting neurological disorders, particularly those involving sodium channel modulation.

Case Study: Anticonvulsant Activity
Research indicates that derivatives of this compound can enhance the slow inactivation of voltage-gated sodium channels, making them promising candidates for treating epilepsy and neuropathic pain. For instance, studies have demonstrated that modifications of this carbamate can lead to compounds with improved efficacy and reduced side effects compared to existing treatments.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing complex organic molecules. Its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura coupling), makes it a versatile building block.

Table: Comparison of Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReplacement of bromine with nucleophilesNew amines or alcohols
Coupling ReactionsFormation of biaryl compounds using boronic acidsBiaryl derivatives
Oxidation/ReductionConversion to alcohols or other functional groupsAlcohol derivatives

Biological Studies

The compound's ability to interact with biological targets makes it valuable in biochemical assays and enzyme inhibition studies. Its bromine substituent allows for specific interactions with proteins, potentially leading to the development of novel therapeutic agents.

Research Insights:
Studies have shown that compounds similar to this compound can inhibit specific enzymes involved in disease pathways, providing a basis for drug design targeting those pathways.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromophenyl group can also participate in various interactions, such as π-π stacking or halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

2.1.1 tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS 214973-83-8) This positional isomer features a 4-bromophenyl group instead of 2-bromophenyl. The para isomer may also exhibit higher crystallinity due to symmetrical packing, as seen in related compounds .

2.1.2 tert-Butyl N-(2-bromophenyl)carbamate (CAS 78839-75-5)
This simpler analogue lacks the propan-2-yl spacer, directly attaching the Boc group to the 2-bromophenyl ring. The absence of the aliphatic chain reduces molecular flexibility, which could limit its utility in conformational studies but may improve thermal stability .

Functional Group Variations

2.2.1 tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (CAS 1593201-17-2) Replacing the phenyl group with a phenoxyethyl chain introduces an oxygen atom, enhancing polarity and solubility in polar solvents. This modification is advantageous in aqueous-phase reactions or drug formulations requiring improved bioavailability .

However, this flexibility may also result in lower melting points compared to rigid analogues .

Stereochemical Variants

2.3.1 (R)- and (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 578729-21-2 and 847728-89-6)
These enantiomers highlight the role of chirality in biological activity. For example, (R)-configured carbamates are often prioritized in drug development due to stereoselective enzyme interactions. The synthesis of such compounds typically involves chiral resolution or asymmetric catalysis .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Position Key Properties/Applications Reference
tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate C₁₄H₁₈BrNO₂ 328.21 2-bromophenyl Intermediate in drug synthesis
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (214973-83-8) C₁₄H₁₈BrNO₂ 328.21 4-bromophenyl Cross-coupling reactions
tert-Butyl N-(2-bromophenyl)carbamate (78839-75-5) C₁₁H₁₄BrNO₂ 272.14 Direct attachment Thermal stability studies
tert-Butyl N-[2-(4-bromophenoxy)ethyl]carbamate (1593201-17-2) C₁₃H₁₈BrNO₃ 340.19 Phenoxyethyl Enhanced solubility

Biological Activity

tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate is a carbamate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, highlighting its significance in drug development and enzyme inhibition.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C14H20BrNO2
  • Molecular Weight: 314.22 g/mol
  • Functional Groups: Contains a tert-butyl group, a bromophenyl moiety, and a carbamate functional group.

The compound is synthesized through various methods, including palladium-catalyzed cross-coupling reactions, which enhance its yield and purity for further applications in biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:

  • Covalent Bond Formation: The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
  • Non-Covalent Interactions: The bromophenyl group may participate in π-π stacking or halogen bonding, influencing binding affinity and specificity towards biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition:
    • The compound has been studied for its potential to inhibit specific enzymes, including signal peptidases in bacterial systems like E. coli. This inhibition can be crucial for developing new antimicrobial agents .
    • Inhibition studies have shown that similar carbamates can exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuropharmacological applications .
  • Cytotoxicity:
    • Preliminary cytotoxicity assays on human liver cell lines (HepG2) suggest that the compound may exhibit mild cytotoxic effects, warranting further investigation into its selectivity and therapeutic window .
  • Anticancer Potential:
    • The unique structure of this compound may contribute to its anticancer properties. Studies have indicated that derivatives of carbamates can show significant activity against various cancer cell lines, suggesting a potential role in cancer therapy .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

StudyFindings
Benediktsdottir et al. (2021)Investigated the synthesis and biological evaluation of oligopeptide boronates which included similar carbamate structures; noted enzyme inhibition potential .
Comparative Study on CarbamatesFound that compounds with bromophenyl groups exhibited enhanced enzyme inhibition compared to their non-brominated counterparts .
Cytotoxicity AssessmentEvaluated the cytotoxic effects on HepG2 cells; results indicated moderate toxicity at higher concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate
Reactant of Route 2
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tert-Butyl N-[2-(2-bromophenyl)propan-2-yl]carbamate

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